2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol
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Overview
Description
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol is an organic compound characterized by its unique structure, which includes two dimethylamino groups and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene-1,4-diol derivative with 4-(dimethylamino)-2-methylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- 2-(dimethylamino)benzene-1,4-diol
Uniqueness
2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol is unique due to the presence of both dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
112303-33-0 |
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Molecular Formula |
C20H36N2O2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,5-bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C20H36N2O2/c1-19(2,9-11-21(5)6)15-13-18(24)16(14-17(15)23)20(3,4)10-12-22(7)8/h13-14,23-24H,9-12H2,1-8H3 |
InChI Key |
OOBKJLCWIKOIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN(C)C)C1=CC(=C(C=C1O)C(C)(C)CCN(C)C)O |
Origin of Product |
United States |
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